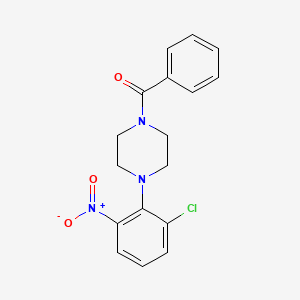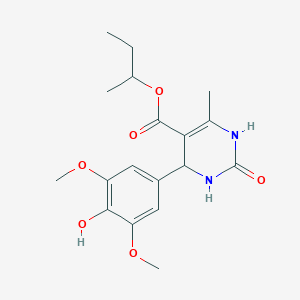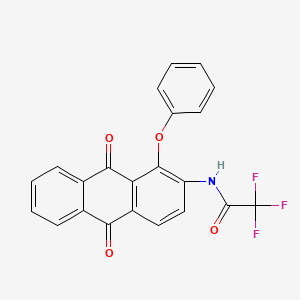
N-(9,10-dioxo-1-phenoxy-9,10-dihydro-2-anthracenyl)-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
N-(9,10-dioxo-1-phenoxy-9,10-dihydro-2-anthracenyl)-2,2,2-trifluoroacetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids, leading to the production of hydrogen peroxide and ammonia. The inhibition of DAAO by this compound has been shown to have several potential benefits in scientific research, including the study of neurological disorders, cancer, and aging.
Wirkmechanismus
The mechanism of action of N-(9,10-dioxo-1-phenoxy-9,10-dihydro-2-anthracenyl)-2,2,2-trifluoroacetamide involves the inhibition of this compound, an enzyme that catalyzes the oxidative deamination of D-amino acids. This inhibition leads to an increase in the levels of D-serine, an endogenous activator of the NMDA receptor, leading to improved cognitive function. In addition, inhibition of this compound has been shown to reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This inhibition leads to an increase in the levels of D-serine, which has been shown to improve cognitive function. In addition, inhibition of this compound has been shown to reduce the growth and proliferation of cancer cells, making it a promising candidate for the development of novel cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(9,10-dioxo-1-phenoxy-9,10-dihydro-2-anthracenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to inhibit this compound, which has several potential applications in scientific research. However, there are also some limitations to its use. For example, this compound may have off-target effects on other enzymes, leading to potential complications in experimental results. In addition, the synthesis of this compound is a complex process that may limit its availability and increase the cost of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(9,10-dioxo-1-phenoxy-9,10-dihydro-2-anthracenyl)-2,2,2-trifluoroacetamide. One area of research is in the development of novel therapies for neurological disorders, such as schizophrenia and Alzheimer's disease. In addition, this compound may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Further research is also needed to better understand the mechanism of action of this compound and to identify any potential off-target effects on other enzymes.
Wissenschaftliche Forschungsanwendungen
The inhibition of N-(9,10-dioxo-1-phenoxy-9,10-dihydro-2-anthracenyl)-2,2,2-trifluoroacetamide by this compound has several potential applications in scientific research. One of the most promising areas of research is in the study of neurological disorders, such as schizophrenia and Alzheimer's disease. This compound has been found to be involved in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is important for learning and memory. Inhibition of this compound by this compound has been shown to increase the levels of D-serine, an endogenous activator of the NMDA receptor, leading to improved cognitive function.
Another area of research where this compound has potential applications is in the study of cancer. This compound has been found to be overexpressed in several types of cancer, including breast cancer and glioma. Inhibition of this compound by this compound has been shown to reduce the growth and proliferation of cancer cells, making it a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
N-(9,10-dioxo-1-phenoxyanthracen-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3NO4/c23-22(24,25)21(29)26-16-11-10-15-17(20(16)30-12-6-2-1-3-7-12)19(28)14-9-5-4-8-13(14)18(15)27/h1-11H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMLNYAEVJFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142356 | |
| Record name | N-(9,10-Dihydro-9,10-dioxo-1-phenoxy-2-anthracenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433249-72-0 | |
| Record name | N-(9,10-Dihydro-9,10-dioxo-1-phenoxy-2-anthracenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433249-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9,10-Dihydro-9,10-dioxo-1-phenoxy-2-anthracenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3984471.png)
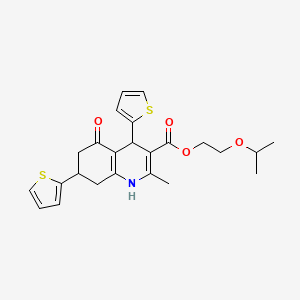
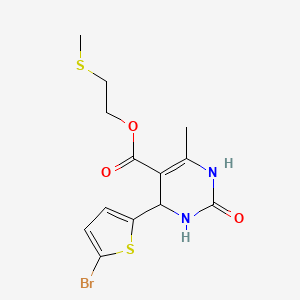
![cyclopentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984489.png)
![3-butyl-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984494.png)
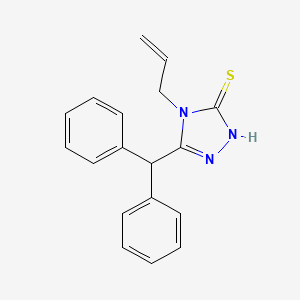
![3-ethoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3984509.png)
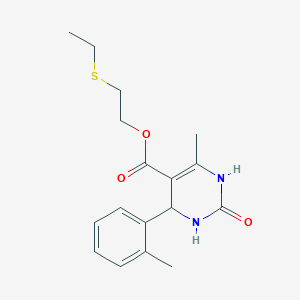
![5-(3-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3984520.png)
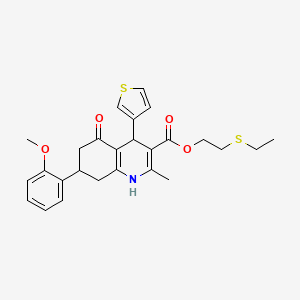
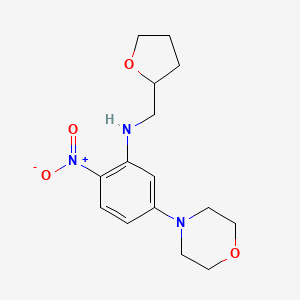
![2-(4-methylphenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3984550.png)
